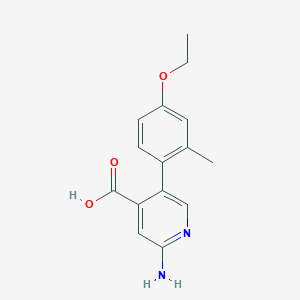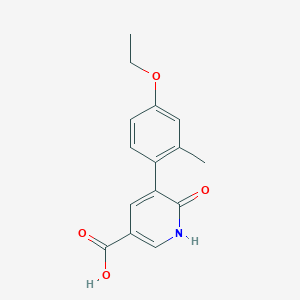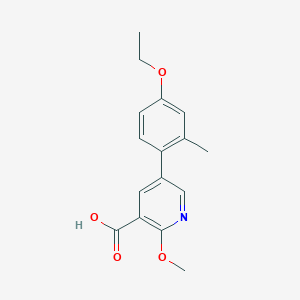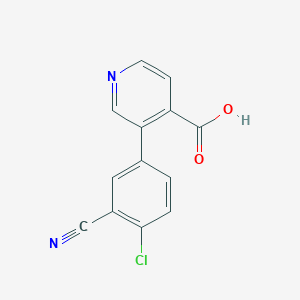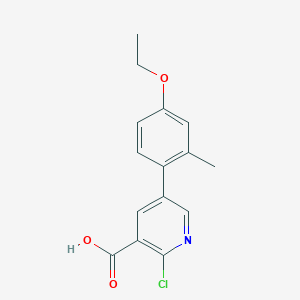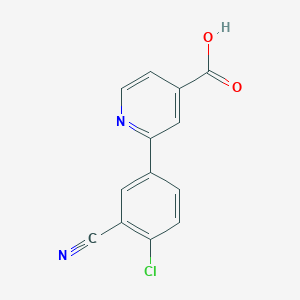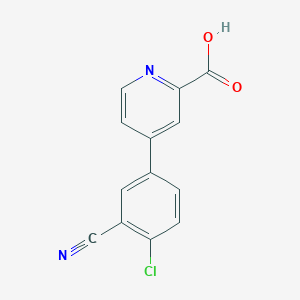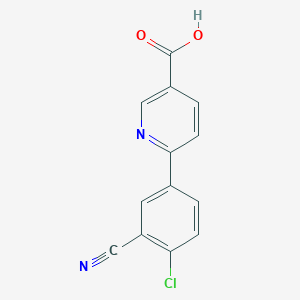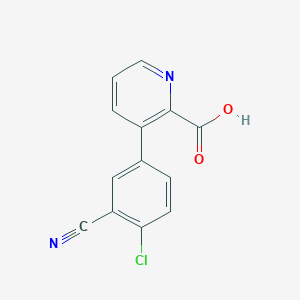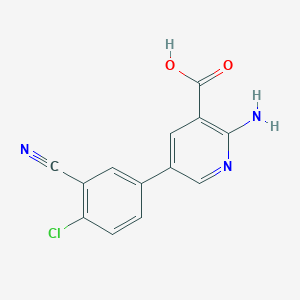
5-(4-Chloro-3-cyanophenyl)nicotinic acid, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(4-Chloro-3-cyanophenyl)nicotinic acid, commonly referred to as 5-CCN, is a potent and selective agonist of the nicotinic acetylcholine receptor (nAChR). 5-CCN is a promising tool for studying nAChR-mediated processes in the brain and other tissues. 5-CCN has been widely used in scientific research to gain insight into the structure and function of the nAChR, as well as to investigate its role in various physiological and biochemical processes.
Applications De Recherche Scientifique
5-CCN has been widely used in scientific research to gain insight into the structure and function of the 5-(4-Chloro-3-cyanophenyl)nicotinic acid, 95%, as well as to investigate its role in various physiological and biochemical processes. 5-CCN has been used to study the effects of 5-(4-Chloro-3-cyanophenyl)nicotinic acid, 95% agonists on synaptic transmission, neuronal excitability, and neurotransmitter release. It has also been used to investigate the role of 5-(4-Chloro-3-cyanophenyl)nicotinic acid, 95% in memory formation, learning, and reward pathways.
Mécanisme D'action
5-CCN binds to the 5-(4-Chloro-3-cyanophenyl)nicotinic acid, 95%, activating its receptor site and initiating a cascade of events that result in the release of neurotransmitters. This action is mediated by the opening of ion channels, which allow ions to flow into the cell and trigger a variety of physiological responses. The effects of 5-CCN are mediated by both direct and indirect mechanisms, which depend on the type of 5-(4-Chloro-3-cyanophenyl)nicotinic acid, 95% and the tissue in which it is located.
Biochemical and Physiological Effects
The effects of 5-CCN on the body depend on the type of 5-(4-Chloro-3-cyanophenyl)nicotinic acid, 95% it is acting on. In the brain, 5-CCN has been found to modulate the release of various neurotransmitters, including acetylcholine, dopamine, serotonin, and norepinephrine. It has also been found to affect the activity of neurons and glial cells, as well as to modulate the release of neuropeptides. In the peripheral nervous system, 5-CCN has been found to affect the release of acetylcholine and to modulate the activity of the autonomic nervous system.
Avantages Et Limitations Des Expériences En Laboratoire
5-CCN has several advantages for use in laboratory experiments. It is a potent and selective agonist of the 5-(4-Chloro-3-cyanophenyl)nicotinic acid, 95%, making it suitable for studying the effects of 5-(4-Chloro-3-cyanophenyl)nicotinic acid, 95% agonists on various physiological processes. It is also relatively non-toxic, making it safe for use in laboratory experiments. However, 5-CCN has several limitations. It is not suitable for use in vivo experiments, as it is rapidly metabolized in the body. It is also not suitable for use in long-term experiments, as its effects are short-lived.
Orientations Futures
The potential applications of 5-CCN are vast and varied. It could be used to study the effects of 5-(4-Chloro-3-cyanophenyl)nicotinic acid, 95% agonists on memory formation, learning, and reward pathways. It could also be used to investigate the role of 5-(4-Chloro-3-cyanophenyl)nicotinic acid, 95% in various neurological disorders, such as Alzheimer’s disease, Parkinson’s disease, and epilepsy. Additionally, 5-CCN could be used to investigate the role of 5-(4-Chloro-3-cyanophenyl)nicotinic acid, 95% in pain perception and the regulation of the autonomic nervous system. Finally, 5-CCN could be used to study the role of 5-(4-Chloro-3-cyanophenyl)nicotinic acid, 95% in the development and progression of various types of cancer.
Méthodes De Synthèse
5-CCN can be synthesized using a variety of methods. The most common method involves the reaction of 4-chloro-3-cyanophenol with nicotinic acid in the presence of a base such as sodium hydroxide. The reaction is carried out in an aqueous solution, and the product is purified by column chromatography.
Propriétés
IUPAC Name |
5-(4-chloro-3-cyanophenyl)pyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7ClN2O2/c14-12-2-1-8(3-9(12)5-15)10-4-11(13(17)18)7-16-6-10/h1-4,6-7H,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFEGLIPDIAMTGI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC(=CN=C2)C(=O)O)C#N)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00687810 |
Source


|
| Record name | 5-(4-Chloro-3-cyanophenyl)pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00687810 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261906-79-9 |
Source


|
| Record name | 5-(4-Chloro-3-cyanophenyl)pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00687810 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

